1,3-Bis-chloromethyl-2-methoxy-5-methyl-benzene
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Overview
Description
1,3-Bis-chloromethyl-2-methoxy-5-methyl-benzene is an organic compound with the molecular formula C10H12Cl2O. It is a derivative of benzene, featuring two chloromethyl groups, a methoxy group, and a methyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis-chloromethyl-2-methoxy-5-methyl-benzene can be synthesized through several methods. One common approach involves the chloromethylation of 2-methoxy-5-methyl-benzene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically proceeds under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and controlled reaction environments can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis-chloromethyl-2-methoxy-5-methyl-benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of a wide range of derivatives.
Oxidation Reactions: The methoxy group can be oxidized under specific conditions to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove the chloromethyl groups, yielding simpler benzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, aldehydes, acids, and simpler benzene compounds .
Scientific Research Applications
1,3-Bis-chloromethyl-2-methoxy-5-methyl-benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,3-Bis-chloromethyl-2-methoxy-5-methyl-benzene exerts its effects involves its ability to undergo nucleophilic substitution reactions. The chloromethyl groups act as electrophilic centers, allowing the compound to react with nucleophiles. This reactivity is crucial for its role in various synthetic processes and applications .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis-chloromethyl-5-methoxy-benzene: Similar structure but lacks the methyl group.
1,4-Bis-chloromethyl-2,5-diethoxy-benzene: Features ethoxy groups instead of methoxy and methyl groups.
1,3-Bis-bromomethyl-2-methoxy-5-methyl-benzene: Bromine atoms replace chlorine atoms.
Uniqueness
1,3-Bis-chloromethyl-2-methoxy-5-methyl-benzene is unique due to the presence of both methoxy and methyl groups, which influence its reactivity and applications. The combination of these functional groups makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
34920-23-5 |
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Molecular Formula |
C10H12Cl2O |
Molecular Weight |
219.10 g/mol |
IUPAC Name |
1,3-bis(chloromethyl)-2-methoxy-5-methylbenzene |
InChI |
InChI=1S/C10H12Cl2O/c1-7-3-8(5-11)10(13-2)9(4-7)6-12/h3-4H,5-6H2,1-2H3 |
InChI Key |
FPINJQKIFFXGML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)CCl)OC)CCl |
Origin of Product |
United States |
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